DL-同型半胱氨酸

描述

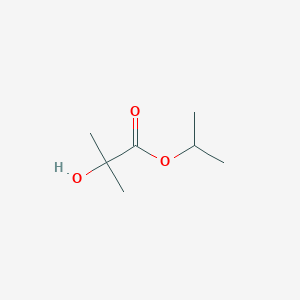

DL-Homocysteine is a non-proteinogenic sulfhydryl-containing amino acid derived from methionine and is a homologue of cysteine . It is a weak neurotoxin that affects the production of kynurenic acid (KYNA) in the brain . DL-Homocysteine inhibits the activity of both KYNA biosynthetic enzymes, kynurenine aminotransferases (KATs) . It is a thiol-containing amino acid derived from methionine .

Synthesis Analysis

DL-Homocysteine is synthesized from methionine via several intermediates . The electrochemical reduction of d, l -homocystine hydrochloride to the corresponding cysteine was performed in a batch continuous recirculation reaction system .

Molecular Structure Analysis

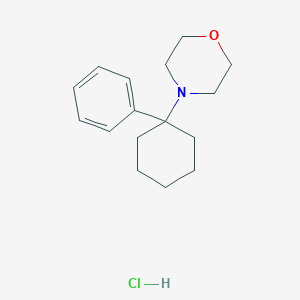

The molecular structure of DL-Homocysteine is also available as a 2d Mol file .

Chemical Reactions Analysis

DL-Homocysteine is a representative intermediate metabolite of methionine (Met) to cysteine (Cys) via several intermediates . An elevated level of Hcy in plasma plays an important role in diseases such as neural tube defects and Down syndrome .

Physical And Chemical Properties Analysis

DL-Homocysteine appears as a white powder . Its melting point is between 232 - 233 °C .

科学研究应用

Biomedical Sensing

DL-Homocysteine plays a crucial role in the development of biomedical sensors . Researchers have created a novel nanocomposite film composed of gold nanoparticles and acetylene black–dihexadecyl phosphate that exhibits a good electrocatalytic response to the oxidation of homocysteine . This advancement allows for the amperometric detection of homocysteine levels, which is vital for diagnosing conditions like hyperhomocysteinemia that are linked to several diseases .

Molecular Biology and Disease Research

In molecular biology, DL-Homocysteine is recognized for its importance in cellular functions and its association with various pathological conditions. Elevated homocysteine levels are linked to endothelial dysfunctions and a range of diseases, including cardiovascular issues and age-dependent conditions like dementia . Understanding its molecular mechanisms is key to developing therapeutic strategies .

Pharmaceutical Research

DL-Homocysteine is used in pharmaceutical research to induce conditions such as hyperhomocysteinemia in animal models. This research is crucial for studying the effects of elevated homocysteine levels on diseases like atherosclerosis . It helps in understanding the pathophysiology of diseases and in the development of potential treatments .

Environmental Studies

In environmental science, DL-Homocysteine has been utilized for the green synthesis of magnetic nanoparticles aimed at mercury remediation from wastewater . This innovative approach demonstrates the compound’s potential in developing eco-friendly solutions for environmental pollution control.

Food and Nutrition Science

DL-Homocysteine is significant in nutrition science as it is involved in the metabolism of methionine to cysteine. Its levels in the body can be influenced by diet and are associated with various health conditions, making it a biomarker for diseases like cardiovascular disorders and diabetes . Research in this field can lead to better dietary recommendations and health interventions.

Chemical Engineering

In chemical engineering, DL-Homocysteine is used for its properties in the synthesis of complex molecules. Its role as a building block in peptide synthesis and its involvement in the methylation cycle make it a valuable compound for various chemical processes .

作用机制

Target of Action

DL-Homocysteine, a thiol-containing amino acid, is formed by the demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions, including the conversion of homocysteine to other essential compounds.

Mode of Action

DL-Homocysteine interacts with its targets to facilitate important biochemical reactions. For instance, it can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . This interaction results in changes in the concentrations of these amino acids, which can have significant effects on various physiological processes.

Biochemical Pathways

DL-Homocysteine is involved in key pathways in post-genomic and epigenetic regulation mechanisms . It plays a crucial role in regulating methionine availability, protein homeostasis, and DNA methylation . Disturbances in these pathways due to altered homocysteine metabolism can lead to various health issues, including cardiovascular diseases and carcinogenesis .

Pharmacokinetics

The pharmacokinetics of DL-Homocysteine involve its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection of reduced homocysteine, its levels peak within 5 minutes post-injection . The half-lives of reduced homocysteine, total homocysteine, and reduced cysteine in the blood were found to be 47, 71, and 141 minutes, respectively .

Result of Action

The action of DL-Homocysteine at the molecular and cellular levels can have significant effects. For instance, high levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, is regarded as a marker of cardiovascular disease . It is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation .

Action Environment

The action, efficacy, and stability of DL-Homocysteine can be influenced by various environmental factors. For example, the presence of certain vitamins (B6, B9, and B12) is necessary for the conversion of homocysteine into other compounds . Furthermore, conditions that lead to elevated homocysteine levels, such as dietary deficiencies or genetic disorders, can affect its action and the resulting physiological effects .

安全和危害

未来方向

属性

IUPAC Name |

2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859946 | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Homocysteine | |

CAS RN |

454-29-5, 6027-13-0, 454-28-4 | |

| Record name | (±)-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Yes, DL-Homocysteine competitively inhibits glutamic acid decarboxylase (GAD) with respect to both L-Glutamate and pyridoxal 5'-phosphate []. It also exhibits a dual inhibitory action on gamma-aminobutyrate aminotransferase (GABA-T), competing with gamma-aminobutyric acid and forming an inactive complex with pyridoxal 5'-phosphate and alpha-ketoglutarate []. This inhibition of GABA metabolism is thought to contribute to the convulsant action of DL-Homocysteine.

A: Research suggests that DL-Homocysteine can inhibit tyrosinase, the enzyme responsible for melanin production []. This inhibition is likely due to DL-Homocysteine interacting with copper at the enzyme's active site. This interaction could explain the reversible hypopigmentation observed in some individuals with homocystinuria, a condition characterized by elevated homocysteine levels.

ANone: The molecular formula of DL-Homocysteine is C4H9NO2S, and its molecular weight is 135.18 g/mol.

A: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure of DL-Homocysteine and its derivatives [].

A: DL-Homocysteine thiolactone hydrochloride has been shown to inhibit root growth in various plant species, including Brassica campestris, Lactuca sativa, and Echinochloa utilis []. This inhibitory effect is even observed at low concentrations, suggesting a potent influence on plant development.

A: DL-Homocysteine can act as both a reducing and stabilizing agent in the synthesis of gold nanoclusters (AuNCs) []. These hcy-AuNCs exhibit orange-yellow fluorescence and have shown promise as bioimaging probes, particularly in cancer cell imaging.

A: Yes, some bacteria can utilize DL-Homocysteine as a sulfur source for growth [, ]. This utilization often involves the enzymatic conversion of DL-Homocysteine to L-Methionine through a process called transmethylation.

A: Research indicates that resting cells of certain methylotrophic bacteria can utilize DL-Homocysteine and methanol to produce L-Methionine []. This biocatalytic process highlights the potential of harnessing bacterial metabolic pathways for the production of industrially relevant amino acids.

A: Studies on plant root growth suggest that the free amino group at the C-3 position of DL-Homocysteine thiolactone is crucial for its inhibitory activity []. N-acetyl and N-benzoyl derivatives, which lack this free amino group, exhibit significantly lower inhibitory effects.

A: Research on a series of aromatic amino acids structurally related to L-Methionine has provided insights into the structural features important for inhibiting S-adenosyl-L-methionine synthetase []. The presence and position of aromatic rings, as well as the nature of substituents on these rings, significantly influence the inhibitory potency of these analogs.

A: DL-Homocysteine can be conjugated to other molecules through disulfide linkages, as demonstrated by its conjugation to bisphosphonates [, ]. These conjugates, while stable in aqueous solutions, can be cleaved by physiological thiols like L-Cysteine and L-Glutathione, highlighting the potential for targeted drug delivery.

A: Yes, dietary supplementation with DL-Homocysteine thiolactone effectively induces hyperhomocysteinemia in rats [, , ]. This model is valuable for studying the effects of elevated homocysteine levels on various physiological processes.

A: DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is frequently used to induce hyperhomocysteinemia in animal models to study its effects on the cardiovascular system [, , , , ]. This research helps to elucidate the role of elevated homocysteine levels in vascular dysfunction.

A: Studies in rats suggest that DL-Homocysteine thiolactone can induce seizures in neonatal rats, indicating potential neurotoxicity []. Further research is needed to fully understand the impact of DL-Homocysteine on the nervous system.

A: Administration of DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) to isolated rat hearts has been shown to affect cardiac contractility, coronary flow, and oxidative stress markers []. These effects appear to be modulated by various gasotransmitters, suggesting a complex interplay between DL-Homocysteine and cardiovascular regulation.

A: A high-performance liquid chromatography (HPLC) method utilizing DL-Homocysteine as a reducing agent has been developed for the quantitative determination of ascorbic acid in vegetables []. This method underscores the analytical utility of DL-Homocysteine in food chemistry.

A: The solubility of DL-Homocysteine thiolactone hydrochloride has been investigated in various pure and binary solvent systems []. Understanding its solubility profile is crucial for developing formulations and optimizing its use in different applications.

A: Yes, bacteria like Brucella suis can utilize various sulfur sources, including L-Cysteine, L-Cystathionine, and L-Methionine, in addition to DL-Homocysteine []. The ability of bacteria to utilize different sulfur sources highlights the metabolic flexibility of these organisms.

A: Radiolabeled DL-Homocysteine, specifically 99mTc-DL-Homocysteine, has shown potential as a tumor imaging agent [, ]. This application exemplifies the interdisciplinary nature of DL-Homocysteine research, bridging the fields of chemistry, medicine, and imaging.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)